BenchChemオンラインストアへようこそ!

(R)-1-Benzyl-3-methyl-1,4-diazepane

Chiral resolution Enantiomeric purity Stereospecific synthesis

(R)-1-Benzyl-3-methyl-1,4-diazepane (CAS 2305080-38-8) is a chiral, non-racemic 1,4-diazepane derivative featuring a seven-membered saturated heterocycle with nitrogen atoms at positions 1 and 4, a benzyl substituent at N1, and a methyl group at the C3 position in the (R)-configuration. This compound belongs to the 1,4-diazepane scaffold class, which is recognized as a privileged structure in medicinal chemistry for developing ligands targeting sigma receptors, cannabinoid CB2 receptors, T-type calcium channels, and factor Xa.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8190197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-methyl-1,4-diazepane
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m1/s1
InChIKeyNGECKXKOOXAGCQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl-3-methyl-1,4-diazepane: Chiral Diazepane Building Block for Stereospecific Synthesis and Medicinal Chemistry


(R)-1-Benzyl-3-methyl-1,4-diazepane (CAS 2305080-38-8) is a chiral, non-racemic 1,4-diazepane derivative featuring a seven-membered saturated heterocycle with nitrogen atoms at positions 1 and 4, a benzyl substituent at N1, and a methyl group at the C3 position in the (R)-configuration . This compound belongs to the 1,4-diazepane scaffold class, which is recognized as a privileged structure in medicinal chemistry for developing ligands targeting sigma receptors, cannabinoid CB2 receptors, T-type calcium channels, and factor Xa [1]. The (R)-enantiomer is supplied as a research-grade building block with certified purity typically ≥98% and is intended for use as a synthetic intermediate in the preparation of enantiomerically pure drug candidates .

Why Generic Substitution Fails: Stereochemical Identity of (R)-1-Benzyl-3-methyl-1,4-diazepane Cannot Be Interchanged with Racemate or (S)-Enantiomer


The 1,4-diazepane scaffold exhibits stereochemistry-dependent pharmacological activity, wherein the absolute configuration at the chiral center directly influences target binding affinity and selectivity [1]. In the context of sigma-1 receptor ligands, 1,4-diazepane derivatives with a methyl substituent at the 2-position and a benzyl group at N1 demonstrate Ki values ranging from 0.86 nM to 7.4 nM for the σ1 receptor, with the (S)-configuration at the 2-position being critical for high affinity [1]. Although direct comparative binding data for the 3-methyl substituted (R)-enantiomer versus its (S)-counterpart are not publicly available, the established stereochemistry–activity relationships within this scaffold class indicate that interchanging the (R)-enantiomer with the racemate (CAS 342625-71-2) or the (S)-enantiomer (CAS 2322932-19-2) would introduce an uncontrolled stereochemical variable, potentially altering downstream biological outcomes in structure–activity relationship (SAR) studies .

Quantitative Differentiation Evidence for (R)-1-Benzyl-3-methyl-1,4-diazepane Versus Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate – Absolute Configuration as a Procurement Determinant

The (R)-1-benzyl-3-methyl-1,4-diazepane (CAS 2305080-38-8) is supplied as a single enantiomer with a defined absolute configuration, in contrast to the racemic mixture (CAS 342625-71-2) or the (S)-enantiomer (CAS 2322932-19-2). While all three forms are commercially available with chemical purity ≥98% as determined by HPLC or GC , the critical differentiator for procurement is the stereochemical identity: the (R)-enantiomer provides a homochiral starting material for asymmetric synthesis, eliminating the need for subsequent chiral resolution steps. In the 1,4-diazepane scaffold class, the configuration at the chiral carbon has been shown to influence σ1 receptor affinity; for example, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane exhibits a Ki of 0.86 nM at σ1, whereas the corresponding (2R)-diastereomer would be expected to show altered affinity based on the reported stereochemistry–activity relationship [1]. Although analogous head-to-head affinity data for the 3-methyl substituted (R)- vs. (S)-enantiomers are not publicly available, the established SAR principle supports that enantiomeric purity is a non-interchangeable procurement specification.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Regioisomeric Differentiation: 3-Methyl vs. 2-Methyl Substitution on the 1,4-Diazepane Ring – Impact on Predicted Pharmacophore Alignment

Literature on 1,4-diazepane-based σ1 receptor ligands has established that a methyl group at the 2-position, in combination with a benzyl moiety at N1, yields the highest σ1 receptor affinity (e.g., (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, Ki = 0.86 nM [1]). The target compound (R)-1-benzyl-3-methyl-1,4-diazepane bears the methyl substituent at the 3-position rather than the 2-position, representing a distinct regioisomer. Based on the published σ1 pharmacophore model, the position of the methyl group alters the spatial orientation of the substituent relative to the benzyl group, which is predicted to modulate receptor binding affinity and selectivity [1]. While direct comparative binding data for the 3-methyl vs. 2-methyl regioisomers have not been reported, the regioisomeric distinction constitutes a quantifiable structural difference (methyl position: C3 vs. C2) that may be exploited in SAR exploration to probe the tolerance of the σ1 binding pocket for substituent positional variation.

Regioisomer comparison Sigma-1 pharmacophore Structure–activity relationship

Physicochemical Property Comparison: (R)-1-Benzyl-3-methyl-1,4-diazepane vs. Des-Benzyl and Des-Methyl 1,4-Diazepane Analogs

Computational predictions indicate that (R)-1-benzyl-3-methyl-1,4-diazepane (Molecular Formula: C₁₃H₂₀N₂, MW: 204.31) possesses a calculated logP of 1.87 and a topological polar surface area (TPSA) of 15.27 Ų . These values place it within favorable drug-like chemical space (Lipinski Rule of 5 compliance: MW < 500, logP < 5, H-bond acceptors = 2, H-bond donors = 1) . In comparison, the des-benzyl analog (3-methyl-1,4-diazepane) would exhibit significantly lower lipophilicity (predicted logP reduction of approximately 1.5–2.0 units due to loss of the phenyl ring), while the des-methyl analog (1-benzyl-1,4-diazepane) would have altered steric and electronic properties at the 3-position. The presence of both the benzyl and methyl substituents in the target compound provides a balanced lipophilicity profile suitable for membrane permeability in cell-based assays, a consideration that may not be met by the simpler unsubstituted or mono-substituted analogs.

Lipophilicity Calculated logP Drug-likeness parameters

Ring Expansion Advantage: 1,4-Diazepane vs. Piperazine Scaffold – Class-Level Affinity Enhancement for Sigma-1 Receptor

Comparative studies have demonstrated that ring expansion from a piperazine to a 1,4-diazepane scaffold results in a 5-fold improvement in σ1 receptor binding affinity. Specifically, 1,4-dibenzyl-1,4-diazepane (5a) exhibits a Ki of 7.4 nM at σ1, compared to Ki = 38 nM for the analogous 1,4-dibenzylpiperazine (3a) [1]. This class-level advantage extends to the target compound: (R)-1-benzyl-3-methyl-1,4-diazepane, as a 1,4-diazepane derivative, is expected to benefit from the enhanced conformational flexibility and expanded ring size that favor σ1 receptor interaction relative to piperazine-based analogs. While direct binding data for the target compound are not available, the scaffold-level affinity enhancement provides a rationale for selecting the 1,4-diazepane core over piperazine counterparts in σ1-targeted drug discovery programs.

Homologation strategy Sigma-1 receptor affinity Scaffold hopping

High-Value Application Scenarios for (R)-1-Benzyl-3-methyl-1,4-diazepane in Drug Discovery and Chemical Biology


Enantioselective Synthesis of Sigma-1 Receptor Ligands for CNS Drug Discovery

(R)-1-Benzyl-3-methyl-1,4-diazepane serves as a chiral building block for constructing enantiomerically pure σ1 receptor ligands. The established 5-fold affinity enhancement of the 1,4-diazepane scaffold over piperazine [1], combined with the defined (R)-configuration, enables the synthesis of homochiral compound libraries for σ1 SAR exploration. The 3-methyl substitution pattern offers a regioisomeric alternative to the extensively studied 2-methyl series [2], allowing medicinal chemists to probe the positional tolerance of the σ1 binding pocket.

Asymmetric Synthesis of T-Type Calcium Channel Blockers

1,4-Diazepane derivatives have been validated as T-type calcium channel blockers with favorable selectivity over hERG and N-type calcium channels [3]. (R)-1-Benzyl-3-methyl-1,4-diazepane can be employed as a key intermediate for introducing chirality into T-type calcium channel antagonist scaffolds, where stereochemistry may influence channel subtype selectivity and pharmacokinetic properties.

Chiral Scaffold for Factor Xa Inhibitor Development

The 1,4-diazepane core has been utilized in the design of potent factor Xa inhibitors with anticoagulant and antithrombotic activity [4]. (R)-1-Benzyl-3-methyl-1,4-diazepane provides a stereodefined starting material for the synthesis of chiral factor Xa inhibitor candidates, wherein the absolute configuration at the 3-position may impact potency and selectivity.

Chemical Biology Tool for Cannabinoid CB2 Receptor Agonist Optimization

High-throughput screening has identified 1,4-diazepane compounds as potent and selective CB2 receptor agonists [5]. (R)-1-Benzyl-3-methyl-1,4-diazepane can be functionalized to generate CB2 agonist analogs with defined stereochemistry, supporting structure-based optimization of metabolic stability and receptor selectivity.

Quote Request

Request a Quote for (R)-1-Benzyl-3-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.